molecular formula C12H19Cl3N3O2P B14633619 n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n''-(4-methoxyphenyl)phosphonohydrazidic amide CAS No. 56252-53-0

n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n''-(4-methoxyphenyl)phosphonohydrazidic amide

Cat. No.: B14633619
CAS No.: 56252-53-0
M. Wt: 374.6 g/mol
InChI Key: IBZVWRHVIAXHOM-UHFFFAOYSA-N
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Description

n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide is a synthetic organic compound that belongs to the class of phosphonohydrazidic amides These compounds are characterized by the presence of phosphonate and hydrazide functional groups, which impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide typically involves multi-step organic reactions. The starting materials often include chlorinated ethyl compounds, methoxy-substituted aromatic compounds, and phosphonohydrazide precursors. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be conducted at room temperature or under reflux conditions.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide involves its interaction with molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

    Interact with DNA: Form covalent bonds with DNA, leading to potential anticancer effects.

    Modulate Signaling Pathways: Affect cellular signaling pathways, influencing cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide: Similar in structure and function.

    Phosphonohydrazidic Amides: A broader class of compounds with similar chemical properties.

    Chlorinated Ethyl Compounds: Compounds with chlorinated ethyl groups that exhibit similar reactivity.

Uniqueness

n,n-Bis

Properties

CAS No.

56252-53-0

Molecular Formula

C12H19Cl3N3O2P

Molecular Weight

374.6 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[chloromethyl-[2-(4-methoxyphenyl)hydrazinyl]phosphoryl]ethanamine

InChI

InChI=1S/C12H19Cl3N3O2P/c1-20-12-4-2-11(3-5-12)16-17-21(19,10-15)18(8-6-13)9-7-14/h2-5,16H,6-10H2,1H3,(H,17,19)

InChI Key

IBZVWRHVIAXHOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NNP(=O)(CCl)N(CCCl)CCCl

Origin of Product

United States

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